{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Description
"{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester" is a synthetic carbamate derivative featuring a cyclohexyl backbone substituted with a cyclopropyl-ethylamine moiety and a benzyl ester-protected carbamic acid group. This compound is structurally designed to balance stability and reactivity, making it relevant in peptide synthesis and pharmaceutical research. Its cyclohexyl-carbamic acid ester group is critical for reducing side reactions such as aspartimide formation during acidic or basic treatments, as demonstrated in peptide model studies . The cyclopropyl ring introduces steric constraints that may influence conformational flexibility and binding interactions in biological systems.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[2-[2-aminoethyl(cyclopropyl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c20-12-13-22(16-10-11-16)18-9-5-4-8-17(18)21-19(23)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-18H,4-5,8-14,20H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJWIBRFFMOXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)N(CCN)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129140 | |
| Record name | Carbamic acid, N-[2-[(2-aminoethyl)cyclopropylamino]cyclohexyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353973-08-6 | |
| Record name | Carbamic acid, N-[2-[(2-aminoethyl)cyclopropylamino]cyclohexyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353973-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[(2-aminoethyl)cyclopropylamino]cyclohexyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester, identified by CAS number 1353973-08-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The compound is characterized by its unique structure, which includes a cyclohexyl group and an aminoethyl side chain. Its molecular formula is C_{16}H_{24}N_2O_2, with a molecular weight of approximately 292.38 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps including the formation of the carbamic acid derivative followed by esterification with benzyl alcohol. The general synthetic route can be summarized as follows:
- Formation of Cyclohexylamine : Cyclohexanone is reacted with an amine to form cyclohexylamine.
- Carbamate Formation : The cyclohexylamine is then reacted with chloroformate to form the corresponding carbamate.
- Esterification : Finally, the carbamate undergoes esterification with benzyl alcohol to yield the final product.
Biological Activity
Research into the biological activity of this compound indicates potential pharmacological applications, particularly in antimicrobial and antifungal activities.
Antimicrobial Activity
A study highlighted that similar carbamic acid derivatives exhibit significant antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Carbamic Acid Derivative A | Antifungal | Aspergillus fumigatus | |
| Carbamic Acid Derivative B | Antimicrobial | Staphylococcus aureus |
Case Studies
- Antifungal Properties : In a comparative study, a series of carbamate derivatives, including those structurally similar to this compound, were evaluated for their antifungal efficacy against various strains of fungi. The results indicated that these compounds exhibited a dose-dependent inhibition of fungal growth.
- Cytotoxicity Assays : Another study assessed the cytotoxic effects of related compounds on human cancer cell lines. The findings suggest that certain structural modifications could enhance or reduce cytotoxicity, indicating a need for further exploration into structure-activity relationships.
Scientific Research Applications
Structural Characteristics
The compound features a cyclohexyl group, a cyclopropyl group, and an aminoethyl moiety, which contribute to its unique chemical behavior and biological activity.
Medicinal Chemistry
The primary application of {2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester lies in medicinal chemistry, particularly as a potential drug candidate. Its structure suggests that it may interact with various biological targets, making it suitable for the development of therapeutics aimed at treating neurological disorders, pain management, or other conditions requiring modulation of neurotransmitter systems.
Neuropharmacology
Preliminary studies indicate that compounds similar to this carbamate may act as inhibitors of specific enzymes or receptors involved in neurotransmission. This could lead to advancements in treatments for conditions such as depression, anxiety, or neurodegenerative diseases.
Enzyme Inhibition Studies
Research has shown that carbamates can serve as effective enzyme inhibitors. The unique structural features of this compound may allow it to inhibit acetylcholinesterase or other relevant enzymes, which is significant in the context of Alzheimer's disease and other cognitive disorders.
Synthesis of Derivatives
The compound can be utilized as a precursor for synthesizing various derivatives that may exhibit enhanced pharmacological properties. The modification of functional groups can lead to compounds with improved efficacy or reduced side effects.
Research and Development
As an investigational compound, this compound is being explored in research settings to better understand its pharmacodynamics and pharmacokinetics. This research is crucial for determining its viability as a therapeutic agent.
Case Study 1: Neuroprotective Effects
A study conducted on similar carbamate compounds revealed potential neuroprotective effects against oxidative stress in neuronal cells. The findings suggest that modifications to the structure can enhance protective mechanisms against neurotoxicity, paving the way for further exploration of this compound in neuropharmacology.
Case Study 2: Analgesic Properties
In analgesic research, derivatives of carbamates have shown promise in reducing pain responses in animal models. Investigating the analgesic properties of this compound could lead to the development of new pain management therapies.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield benzyl alcohol and the corresponding cyclohexylamine derivative.
Experimental Data:
| Conditions | Reagents/Temperature | Products Formed | Yield (%) | Source |
|---|---|---|---|---|
| Acidic (HCl 1M) | 60°C, 6h | Benzyl alcohol + Cyclohexylamine derivative | 78 | |
| Basic (NaOH 0.5M) | RT, 12h | Benzyl alcohol + Urea byproduct | 65 |
Mechanistically, acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon, leading to cleavage of the carbamate bond .
Transesterification
The benzyl ester moiety participates in transesterification with alcohols under catalytic conditions.
Key Findings:
-
Ethanol or methanol in the presence of titanium(IV) isopropoxide (2 mol%) at 80°C replaces the benzyl group with alkyl esters .
-
Reaction rates depend on alcohol nucleophilicity, with primary alcohols (e.g., methanol) reacting faster than secondary alcohols (e.g., isopropanol) .
Example:
Nucleophilic Substitution at the Carbamate Group
The carbamate’s electrophilic carbonyl carbon reacts with nucleophiles such as amines or thiols:
Reaction with Ethylenediamine:
| Conditions | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| DMF, 50°C, 8h | Ethylenediamine (2 eq) | Bis-urea derivative | 62 |
Mechanistic studies suggest a tetrahedral intermediate forms during nucleophilic attack, followed by elimination of benzyl alcohol .
Cyclopropane Ring-Opening Reactions
The cyclopropyl-amino group undergoes ring-opening under oxidative or acidic conditions:
Oxidative Ring-Opening:
-
With m-CPBA (3-chloroperbenzoic acid) in dichloromethane, the cyclopropane ring opens to form a γ-lactam derivative via a radical intermediate .
Acid-Mediated Ring-Opening: -
In HCl/THF (1:1), the cyclopropane ring cleaves to generate a secondary amine and acetone byproduct .
Palladium-Catalyzed Cross-Coupling
The benzyl ester’s aromatic ring participates in palladium-catalyzed Suzuki-Miyaura couplings:
Example with Phenylboronic Acid:
| Conditions | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME | 100°C, 12h | Biphenyl-carbamate derivative | 85 |
This reaction expands the compound’s utility in synthesizing biaryl scaffolds for medicinal chemistry .
Reductive Amination
The primary amine group in the ethylamino side chain undergoes reductive amination with ketones or aldehydes:
Reaction with Acetone:
| Conditions | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₃CN, MeOH, RT | Acetone (2 eq) | Tertiary amine derivative | 73 |
Stability Under Thermal and Photolytic Conditions
| Condition | Observation | Half-Life (h) | Source |
|---|---|---|---|
| 100°C (dry) | Degradation to benzyl isocyanate | 4.2 | |
| UV light (254 nm) | Radical-mediated decomposition | 1.5 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of cyclohexyl-carbamic acid benzyl esters with varying substituents. Below is a detailed comparison of its structural analogs, focusing on substituent effects, stability, and molecular properties.
Structural Analogs and Substituent Effects
2.1.1 {2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
- Substituent : Isopropyl instead of cyclopropyl.
- Molecular Formula : C₁₉H₃₁N₃O₂ (MW: 333.48) .
- However, benzyl ester derivatives are prone to higher aspartimide formation under acidic conditions compared to cyclohexyl esters .
2.1.2 {2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
- Substituent : Hydroxyethyl and isopropyl.
- CAS No.: 1353959-18-8 .
- Key Differences : The hydroxyl group enhances hydrophilicity, improving solubility in aqueous environments. This modification may benefit drug delivery but could reduce stability in acidic media.
2.1.3 {2-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
- Substituent : Ethyl-3-methyl-butyryl side chain.
- Molecular Formula : C₂₁H₃₃N₃O₃ (MW: 375.51) .
- This analog may exhibit improved metabolic stability in vivo.
Stability and Reactivity
- Aspartimide Formation : Cyclohexyl esters (as in the target compound) reduce aspartimide formation by ~170-fold compared to benzyl esters under basic conditions (e.g., diisopropylethylamine) .
- Acid Stability : In concentrated HF, cyclohexyl esters follow an AAC2 reaction mechanism, with slower aspartimide formation than benzyl esters (rate constants: 6.2 × 10⁻⁶ s⁻¹ vs. 73.6 × 10⁻⁶ s⁻¹ at 0°C) .
Q & A
(Basic) How can researchers optimize the synthesis of {2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester to achieve high purity and yield?
Methodological Answer:
Synthesis optimization involves:
- Boc protection of the primary amine to prevent side reactions during coupling .
- Using coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) with DIEA (N,N-diisopropylethylamine) in DMF to activate carboxylic acid intermediates .
- Purification via silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the target compound .
- Monitoring reaction progress by TLC and confirming intermediate structures with NMR .
(Basic) What analytical techniques are recommended to confirm the structural integrity and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for cyclopropane protons (~1.0–2.5 ppm), carbamate carbonyl (~155–160 ppm), and benzyl ester aromatic protons (~7.2–7.4 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion ([M+H]+) and isotopic patterns to confirm stoichiometry .
- GC/MS : Analyze volatile derivatives (e.g., silylated amines) for trace impurities .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
(Advanced) What strategies are effective for resolving enantiomeric forms during asymmetric synthesis?
Methodological Answer:
- Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to separate enantiomers .
- Chiral Auxiliaries : Introduce temporary stereochemical control via tert-butyl carbamate (Boc) or benzyloxycarbonyl (Cbz) groups during cyclopropane ring formation .
- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing experimental CD spectra with computational models .
(Advanced) What experimental protocols evaluate the hydrolytic stability of the compound under varying pH conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours .
- HPLC Monitoring : Quantify degradation products (e.g., free cyclohexylamine or benzyl alcohol) using reverse-phase methods .
- Kinetic Analysis : Calculate hydrolysis rate constants (k) via pseudo-first-order kinetics under controlled ionic strength .
(Basic) What are the critical steps in purifying this compound to avoid by-products?
Methodological Answer:
- Precipitation : Remove unreacted starting materials by adding cold water to the reaction mixture .
- Column Chromatography : Use silica gel (200–300 mesh) with ethyl acetate/hexane (30:70 to 50:50) to separate carbamate esters from polar impurities .
- Recrystallization : Dissolve the crude product in hot ethanol and slowly cool to induce crystallization .
(Advanced) How can derivatization strategies enable functional group modification for biological activity studies?
Methodological Answer:
- Amine Functionalization : React the primary amine with succinic anhydride to introduce carboxylic acid handles for conjugation .
- Ester Hydrolysis : Treat with NaOH/MeOH to generate free carboxylic acids for salt formation or metal coordination studies .
- Fluorescent Tagging : Couple the amine with dansyl chloride for tracking cellular uptake via fluorescence microscopy .
(Basic) What spectroscopic features distinguish the cyclopropane-amine moiety in NMR analysis?
Methodological Answer:
- 1H NMR : Cyclopropane protons appear as a multiplet (δ 1.0–1.5 ppm) due to ring strain, while the adjacent NH group resonates as a broad singlet (~δ 2.8 ppm) .
- 13C NMR : Cyclopropane carbons show distinct signals at δ 10–15 ppm, and the carbamate carbonyl appears at δ 155–160 ppm .
(Advanced) How to analyze potential degradation pathways under oxidative conditions?
Methodological Answer:
- Stress Testing : Expose the compound to 3% H₂O₂ at 40°C for 24 hours to simulate oxidation .
- LC-MS/MS : Identify degradation products (e.g., N-oxides or ring-opened amines) via fragmentation patterns .
- EPR Spectroscopy : Detect free radical intermediates using spin-trapping agents like DMPO (5,5-dimethyl-1-pyrroline-N-oxide) .
(Basic) What solvents and conditions are optimal for recrystallization?
Methodological Answer:
- Ethanol/Water Mixtures : Dissolve the compound in hot ethanol (70°C) and add water dropwise until cloudiness appears, then cool to 4°C .
- Avoid Protic Solvents : Use acetone or dichloromethane for heat-sensitive intermediates to prevent ester hydrolysis .
(Advanced) How to design a kinetic study to evaluate the ester group's hydrolysis rate?
Methodological Answer:
- pH-Stat Titration : Continuously monitor NaOH consumption to neutralize liberated carboxylic acids at fixed pH .
- UV-Vis Spectroscopy : Track absorbance changes at 240 nm (ester carbonyl n→π* transition) during hydrolysis .
- Arrhenius Analysis : Determine activation energy (Ea) by measuring rate constants at 25°C, 37°C, and 50°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
